molecular formula C14H21NO B14311346 1-cyclohexyl-N-phenylmethoxymethanamine CAS No. 112712-18-2

1-cyclohexyl-N-phenylmethoxymethanamine

Cat. No.: B14311346
CAS No.: 112712-18-2
M. Wt: 219.32 g/mol
InChI Key: OQFRWXBRVZMFDB-UHFFFAOYSA-N
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Description

1-cyclohexyl-N-phenylmethoxymethanamine is an organic compound with the molecular formula C14H21NO It is a derivative of methanamine, featuring a cyclohexyl group and a phenylmethoxy group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-cyclohexyl-N-phenylmethoxymethanamine typically involves the reaction of cyclohexylamine with phenylmethoxymethanol under specific conditions. The reaction is usually carried out in the presence of a catalyst such as an acid or base to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. Industrial production often requires stringent quality control measures to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

1-cyclohexyl-N-phenylmethoxymethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Substitution reactions may involve reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced forms. Substitution reactions result in the replacement of specific functional groups with new ones.

Scientific Research Applications

1-cyclohexyl-N-phenylmethoxymethanamine has several scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its pharmacological properties and potential therapeutic uses.

    Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 1-cyclohexyl-N-phenylmethoxymethanamine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific context and application of the compound.

Comparison with Similar Compounds

Similar Compounds

  • 1-cyclohexyl-N-methylethanamine
  • 1-cyclohexyl-N-phenylmethanamine
  • 1-cyclohexyl-N-phenylmethylethanamine

Comparison

1-cyclohexyl-N-phenylmethoxymethanamine is unique due to the presence of both cyclohexyl and phenylmethoxy groups This structural feature distinguishes it from similar compounds and contributes to its specific chemical and biological properties

Properties

CAS No.

112712-18-2

Molecular Formula

C14H21NO

Molecular Weight

219.32 g/mol

IUPAC Name

1-cyclohexyl-N-phenylmethoxymethanamine

InChI

InChI=1S/C14H21NO/c1-3-7-13(8-4-1)11-15-16-12-14-9-5-2-6-10-14/h2,5-6,9-10,13,15H,1,3-4,7-8,11-12H2

InChI Key

OQFRWXBRVZMFDB-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)CNOCC2=CC=CC=C2

Origin of Product

United States

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